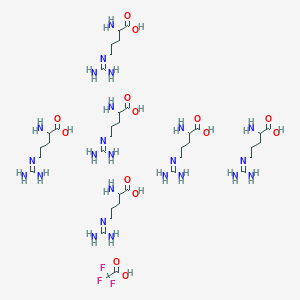
Hydrazinecarbodithioic acid, monoammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbodithioic acid ammonium salt is a chemical compound with the molecular formula CH₄N₂S₂. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form complexes with metal ions, making it valuable in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrazinecarbodithioic acid ammonium salt can be synthesized through the reaction of hydrazine with carbon disulfide in the presence of ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of hydrazinecarbodithioic acid ammonium salt involves large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hydrazinecarbodithioic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarbodithioic acid ammonium salts.
Aplicaciones Científicas De Investigación
Hydrazinecarbodithioic acid ammonium salt has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in various industrial processes, including the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of hydrazinecarbodithioic acid ammonium salt involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to chelate metal ions is a key factor in its activity.
Comparación Con Compuestos Similares
Hydrazinecarbodithioic acid ammonium salt can be compared with other similar compounds, such as:
Hydrazinecarbodithioic acid benzyl ester: This compound also forms metal complexes but has different substituents, leading to variations in its properties and applications.
Ammonium dithiocarbamate: Another compound with similar coordination chemistry but different reactivity and applications.
Uniqueness: Hydrazinecarbodithioic acid ammonium salt is unique due to its specific structure and ability to form stable complexes with a wide range of metal ions. This property makes it valuable in various chemical and biological applications.
Propiedades
Número CAS |
5456-21-3 |
|---|---|
Fórmula molecular |
CH7N3S2 |
Peso molecular |
125.22 g/mol |
Nombre IUPAC |
aminocarbamodithioic acid;azane |
InChI |
InChI=1S/CH4N2S2.H3N/c2-3-1(4)5;/h2H2,(H2,3,4,5);1H3 |
Clave InChI |
UOTONSAWECPWHY-UHFFFAOYSA-N |
SMILES canónico |
C(=S)(NN)S.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)

![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)




![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)


